molecular formula C13H17NO7S B2857267 2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid CAS No. 327091-18-9

2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid

Cat. No.: B2857267
CAS No.: 327091-18-9
M. Wt: 331.34
InChI Key: BGWDNGVJQSCMRY-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C13H17NO7S and a molecular weight of 331.34 g/mol . The compound is known for its unique chemical structure, which includes a benzoic acid core substituted with methoxy groups and a morpholine-4-sulfonyl group.

Preparation Methods

The synthesis of 2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid involves several steps. One common synthetic route includes the reaction of 2,3-dimethoxybenzoic acid with morpholine-4-sulfonyl chloride under specific reaction conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonamide linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid can be compared with other similar compounds, such as:

    2-Methoxy-5-(morpholine-4-sulfonyl)benzoic acid: This compound has a similar structure but with one less methoxy group, which may affect its chemical and biological properties.

    2,3-Dimethoxybenzoic acid:

The uniqueness of this compound lies in its combination of methoxy and sulfonyl groups, which confer distinct chemical and biological properties .

Biological Activity

2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid is a synthetic compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with two methoxy groups and a morpholine sulfonyl substituent. This unique structure contributes to its biological activity by enhancing solubility and receptor interaction.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The compound has demonstrated effective total antioxidant capacity, free radical scavenging ability, and metal chelation activity when compared to standard antioxidants. This suggests a potential role in mitigating oxidative stress-related diseases.
  • Antibacterial Effects : Some synthesized derivatives of this compound have shown promising antibacterial activity against various pathogens, indicating potential applications in treating bacterial infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets, including:

  • Cellular Receptors : Interaction studies have indicated that the compound may bind to certain receptors involved in inflammation and pain pathways.
  • Enzymatic Inhibition : The sulfonyl group may facilitate interactions with enzymes related to cancer progression or inflammation.

Research Findings and Case Studies

A review of recent literature highlights the following key findings regarding the biological activity of this compound:

  • Antitumor Studies :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.
    • Table 1 summarizes the IC50 values for different cancer cell lines treated with varying concentrations of the compound.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)15
    HeLa (Cervical Cancer)10
    A549 (Lung Cancer)20
  • Antioxidant Activity :
    • Comparative studies showed that the compound's antioxidant activity was superior to that of standard antioxidants like ascorbic acid.
    • The total antioxidant capacity was measured using the DPPH assay, revealing effective scavenging activity.
  • Antibacterial Efficacy :
    • In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Table 2 presents the minimum inhibitory concentration (MIC) values for selected bacterial strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

Properties

IUPAC Name

2,3-dimethoxy-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7S/c1-19-11-8-9(7-10(13(15)16)12(11)20-2)22(17,18)14-3-5-21-6-4-14/h7-8H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWDNGVJQSCMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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